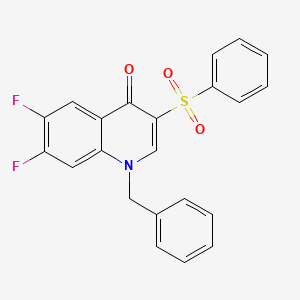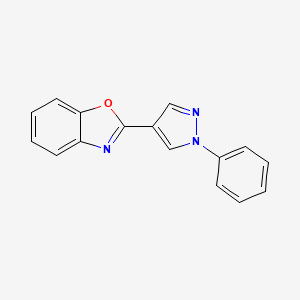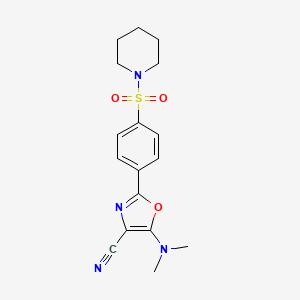
1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound with potential applications in scientific research. This compound belongs to the class of quinolone derivatives and has shown promising results in various studies related to drug development and disease treatment.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including those with specific structural modifications like 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, demonstrate significant effectiveness as anticorrosive materials. These compounds offer protection against metallic corrosion through the formation of highly stable chelating complexes with surface metallic atoms, thanks to their high electron density and the presence of polar substituents (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Environmental Degradation
The environmental fate and biodegradation of polyfluoroalkyl chemicals, which include fluoroquinoline derivatives, are of significant concern due to their persistence and potential toxic effects. Microbial degradation pathways for these compounds have been studied, revealing insights into their transformation and the formation of perfluoroalkyl carboxylic and sulfonic acids. This research is crucial for understanding the environmental impact of fluoroquinoline derivatives and developing strategies for mitigating their persistence (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Optoelectronic Materials
Quinoline derivatives, including those with specific fluorine substitutions, are explored for their potential applications in optoelectronic materials. These compounds can be incorporated into π-extended conjugated systems, contributing to the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research highlights the value of modifying quinoline structures to achieve a wide variety of biomedical and industrial applications (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6,7-difluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S/c23-18-11-17-20(12-19(18)24)25(13-15-7-3-1-4-8-15)14-21(22(17)26)29(27,28)16-9-5-2-6-10-16/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQVPXMEVDKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)
![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
methanone](/img/structure/B2890696.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)


![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)



